molecular formula C8H6BrNO B2551477 4-Bromo-2-isocyanato-1-methylbenzene CAS No. 74738-34-4

4-Bromo-2-isocyanato-1-methylbenzene

Cat. No.: B2551477
CAS No.: 74738-34-4
M. Wt: 212.046
InChI Key: VWNWDXOGBBIMGJ-UHFFFAOYSA-N
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Description

4-Bromo-2-isocyanato-1-methylbenzene (CAS 74738-34-4) is an aromatic compound with the molecular formula C₈H₆BrNO and a molecular weight of 212.04 g/mol . Its structure consists of a benzene ring substituted with:

  • A bromo group at position 4 (para to the methyl group),
  • An isocyanato group (-NCO) at position 2,
  • A methyl group at position 1.

The isocyanato group confers high reactivity toward nucleophiles (e.g., amines, alcohols), making it valuable in synthesizing ureas, urethanes, and polymers. Its hazards include skin/eye irritation and respiratory sensitization (H302, H312, H315, etc.), necessitating careful handling under GHS guidelines .

Properties

IUPAC Name

4-bromo-2-isocyanato-1-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c1-6-2-3-7(9)4-8(6)10-5-11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNWDXOGBBIMGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-isocyanato-1-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2-isocyanato-1-methylbenzene using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a catalyst, such as iron(III) bromide, to facilitate the substitution of the hydrogen atom with a bromine atom at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-isocyanato-1-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Addition Reactions: The isocyanate group can react with nucleophiles, such as amines or alcohols, to form urea or carbamate derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom.

    Addition Reactions: Amines or alcohols are common nucleophiles that react with the isocyanate group.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Products: Compounds with different substituents replacing the bromine atom.

    Addition Products: Urea or carbamate derivatives formed from the reaction with nucleophiles.

    Oxidation and Reduction Products: Various oxidized or reduced forms of the original compound.

Scientific Research Applications

4-Bromo-2-isocyanato-1-methylbenzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme inhibitors and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 4-Bromo-2-isocyanato-1-methylbenzene involves its reactivity with nucleophiles and electrophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other molecules, leading to modifications and potential biological effects. The bromine atom can also participate in substitution reactions, altering the compound’s chemical properties and reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The reactivity and applications of aryl isocyanates are influenced by substituent positions and electronic effects. Below is a comparative analysis with key analogues:

Table 1: Key Properties of 4-Bromo-2-isocyanato-1-methylbenzene and Analogues
Compound Name CAS No. Molecular Formula MW (g/mol) Substituent Positions Key Features
This compound 74738-34-4 C₈H₆BrNO 212.04 Br (4), -NCO (2), -CH₃ (1) High reactivity due to electron-withdrawing Br and -NCO; moderate steric hindrance .
4-Bromo-2,6-dimethylphenyl isocyanate 77159-76-3 C₉H₈BrNO 226.07 Br (4), -NCO (2), -CH₃ (1, 6) Increased steric hindrance from two methyl groups slows nucleophilic reactions .
4-Bromo-2-methylphenyl isocyanate 1591-98-6 C₈H₆BrNO 212.04 Br (4), -NCO (1), -CH₃ (2) Altered substituent priority reduces electronic activation at the -NCO group .
1-Bromo-4-isocyanato-2-methylbenzene 1591-97-5 C₈H₆BrNO 212.04 Br (1), -NCO (4), -CH₃ (2) Bromine at position 1 directs electrophilic substitution to different sites .
4-Bromo-2-iodo-1-methylbenzene 260558-15-4 C₇H₆BrI 295.94 Br (4), I (2), -CH₃ (1) Iodine’s polarizability enhances cross-coupling reactivity vs. -NCO .
4-Bromo-2-chloro-1-methoxybenzene 50638-47-6 C₇H₆BrClO 235.48 Br (4), Cl (2), -OCH₃ (1) Methoxy group donates electrons, deactivating the ring for electrophilic substitution .

Hazard Profiles

All aryl isocyanates share hazards (e.g., H302: harmful if swallowed), but substituents modulate toxicity:

  • Fluorinated derivatives (e.g., [1384427-62-6] 4-bromo-2-fluoro-1-(2-isocyanatoethyl)benzene) may exhibit increased volatility and inhalation risks .
  • Methoxy or ethoxy groups (e.g., 4-Bromo-2-ethoxy-1-methylbenzene, CAS 67868-73-9) reduce acute toxicity but may introduce environmental persistence .

Biological Activity

4-Bromo-2-isocyanato-1-methylbenzene, also known by its CAS number 74738-34-4, is a compound of interest in various fields of research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

IUPAC Name: this compound
Molecular Formula: C8H6BrN O
Molecular Weight: 196.04 g/mol
Purity: 95% .

The biological activity of this compound is primarily attributed to its isocyanate functional group, which can react with nucleophiles such as amino acids in proteins. This reactivity suggests potential roles in modifying protein function and influencing various biochemical pathways.

Interaction with Biological Targets

  • Enzyme Inhibition:
    • The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Cell Cycle Modulation:
    • Similar compounds have shown the ability to induce cell cycle arrest, particularly at the G0/G1 phase, which is crucial for cancer treatment strategies .

Anticancer Properties

Recent studies have evaluated the anticancer potential of derivatives related to this compound. For instance, a derivative demonstrated significant antiproliferative activity against various cancer cell lines, with an IC50 value indicating effective inhibition of cell growth .

Compound Cell Line IC50 (µM) Mechanism
This compoundSW480 (Colorectal)6.1Cell cycle arrest at G0/G1 phase
Derivative 14SW620 (Metastatic)6.5Induction of apoptosis

Case Studies and Research Findings

  • Cell Viability Assays:
    • A study utilized MTT assays to determine the cytotoxic effects of the compound on various cancer cell lines, revealing significant differences in cell viability upon treatment .
  • Apoptosis Analysis:
    • Flow cytometry analysis indicated that treatment with certain derivatives led to increased apoptosis rates in cancer cells, suggesting that the compound may play a role in programmed cell death .
  • Cell Cycle Analysis:
    • Research indicated that treatment with derivatives resulted in significant cell cycle arrest at the G0/G1 phase across multiple time points, highlighting its potential as an anticancer agent .

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